(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone hydrochloride
Description
This compound is a piperazine-based hydrochloride salt featuring a 2,4-dimethoxyphenyl methanone core and a 2-cyclopropyl-2-hydroxyethyl substituent. The piperazine ring serves as a pharmacophore, a common scaffold in medicinal chemistry due to its versatility in modulating receptor binding and pharmacokinetic properties . The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.ClH/c1-23-14-5-6-15(17(11-14)24-2)18(22)20-9-7-19(8-10-20)12-16(21)13-3-4-13;/h5-6,11,13,16,21H,3-4,7-10,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUZQZLXSDWZLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)CC(C3CC3)O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone hydrochloride typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-cyclopropyl-2-hydroxyethyl bromide under basic conditions to form the substituted piperazine.
Attachment of the Methanone Group: The substituted piperazine is then reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the methanone derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a ketone.
Reduction: The methanone group can be reduced to a secondary alcohol.
Substitution: The dimethoxyphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of brominated or nitrated derivatives of the dimethoxyphenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound may serve as a ligand in receptor studies due to its piperazine moiety, which is known to interact with various biological targets.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. The piperazine ring is a common scaffold in drug design, and modifications to this compound could lead to new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone hydrochloride would depend on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The piperazine ring can mimic the structure of neurotransmitters, potentially affecting signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and functional comparisons with analogous piperazine derivatives highlight key differences in substituents, molecular weight, and hypothesized pharmacological effects. Below is a detailed analysis:
Structural and Functional Comparisons
*Molecular formula estimated as ~C₁₉H₂₈ClN₂O₄ based on structural analysis.
Key Differences and Implications
Substituent Effects on Solubility and Binding The cyclopropyl-hydroxyethyl group in the target compound likely improves solubility compared to the ethyl-imidazole substituent in CAS 1323490-64-7, which may prioritize receptor interactions over solubility . The chloro-ethanone group in 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone introduces reactivity but reduces metabolic stability compared to the stable methanone group in the target compound .
In contrast, Cetirizine analogs with chlorophenyl-benzyl groups exhibit pronounced H1 receptor antagonism due to hydrophobic interactions, a property less emphasized in dimethoxy-substituted compounds .
Pharmacokinetic Predictions
- The hydrochloride salt form of the target compound and CAS 1323490-64-7 ensures high aqueous solubility, critical for oral bioavailability.
- The absence of polar groups (e.g., carboxylic acids) in the target compound may result in higher blood-brain barrier permeability compared to Cetirizine derivatives .
Research Findings and Hypotheses
- Antipsychotic/antidepressant activity : Piperazine derivatives with hydroxyethyl groups (e.g., aripiprazole) often target dopamine and serotonin receptors .
Biological Activity
The compound (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone hydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H22ClN3O3
- Molecular Weight : 335.81 g/mol
This structure features a piperazine ring substituted with a cyclopropyl and hydroxyethyl group, along with a dimethoxyphenyl moiety, which may contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, potentially influencing serotonin and dopamine pathways.
- Enzymatic Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could lead to anti-inflammatory and anticancer effects.
Anticancer Properties
Research has indicated that piperazine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Antiviral Activity
The compound has also been explored for its antiviral properties. In vitro studies demonstrate that it may inhibit viral replication by targeting host cell factors essential for viral entry and replication. This suggests potential applications in treating viral infections.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound's ability to modulate inflammatory pathways could make it a candidate for therapeutic development in these areas.
Study 1: Anticancer Activity
A study investigating the effects of similar piperazine derivatives on human cancer cell lines revealed that treatment with these compounds led to a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Study 2: Antiviral Efficacy
In a controlled experiment using human primary monocyte-derived dendritic cells infected with dengue virus, the compound demonstrated potent antiviral activity by inhibiting viral replication and reducing cytokine release associated with inflammation.
Data Table: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis | Cell cycle arrest, modulation of proteins |
| Antiviral | Inhibits viral replication | Targeting host factors |
| Anti-inflammatory | Reduces inflammation | Modulation of inflammatory pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
